molecular formula C14H9F6NO3 B1608116 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester CAS No. 93514-83-1

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1608116
CAS No.: 93514-83-1
M. Wt: 353.22 g/mol
InChI Key: JQOVUCWBEJXIOS-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS 93514-83-1) is a fluorinated quinoline derivative with the molecular formula C₁₄H₉F₆NO₃ and a molecular weight of 353.22 g/mol . Structurally, it features two trifluoromethyl (-CF₃) groups at positions 5 and 7 of the quinoline core, a hydroxyl (-OH) group at position 4, and an ethyl ester moiety at position 3. This compound belongs to a class of heterocyclic building blocks with applications in medicinal chemistry, particularly in anti-inflammatory and antibacterial research . Its fluorinated substituents enhance lipophilicity and metabolic stability, making it a promising candidate for drug discovery and materials science .

Properties

IUPAC Name

ethyl 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO3/c1-2-24-12(23)7-5-21-9-4-6(13(15,16)17)3-8(14(18,19)20)10(9)11(7)22/h3-5H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOVUCWBEJXIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371878
Record name Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93514-83-1
Record name Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93514-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Condensation of Substituted Anilines with Diethyl Ethoxymethylene Malonate

A representative procedure involves heating 3-(trifluoromethyl)aniline with diethyl ethoxymethylene malonate at elevated temperatures (around 125 °C) for 1 hour to form an intermediate enamine. This is followed by further heating up to 255 °C for 2.5 hours to induce cyclization and formation of the quinoline ring system.

  • After the reaction, the mixture is cooled and diluted with hexane to precipitate the product.
  • Filtration and washing with hexane yield the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white solid with high yield (~93%).

Acylation and Cyclization Using Benzoyl Halides

  • Diethyl malonate is acylated with trifluoromethyl-substituted benzoyl halides in the presence of magnesium ethylate to form acylmalonic esters.
  • Subsequent cyclization of these intermediates at temperatures ranging from 80 to 180 °C in solvents such as N,N-dimethylformamide or dimethyl sulfoxide leads to the formation of 4-hydroxyquinoline-3-carboxylic acid esters.

Esterification and Hydroxylation

  • Esterification of the carboxylic acid function is typically achieved by refluxing the acid with ethanol in the presence of acid catalysts (e.g., HCl gas).
  • Hydroxylation at the 4-position is inherent in the cyclization step or can be achieved by controlled oxidation or hydrolysis of intermediates.

Reaction Conditions and Solvents

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Condensation & Cyclization 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylene malonate 125 (1 h), then 255 (2.5 h) None (neat or minimal solvent) 93 Precipitation with hexane to isolate
Acylation of Diethyl Malonate Benzoyl halide + Mg ethylate 50-60 Toluene, ethanol - Forms acylmalonic ester
Cyclization Acylmalonic ester 80-180 DMF, DMSO, NMP, sulfolane - Forms 4-hydroxyquinoline ester
Esterification Acid + Ethanol + HCl gas Reflux (5 h) Methanol or ethanol - Produces ethyl ester
Hydrolysis Ester + NaOH solution Reflux (2 h) Water 92 Converts ester to acid if needed

Research Findings and Optimization

  • The use of trifluoromethyl-substituted benzoyl halides is critical for introducing the trifluoromethyl groups at the 5 and 7 positions.
  • Magnesium ethylate facilitates efficient acylation of diethyl malonate, which is a key step before cyclization.
  • Cyclization temperatures and choice of solvent strongly influence the yield and purity of the quinoline ester.
  • Refluxing with p-toluenesulfonic acid in water after acylation enhances cyclization and hydrolysis steps, improving product quality.
  • The final product exhibits high melting points (~340 °C) and can be characterized by NMR and HRMS confirming the structure.

Summary Table of Key Preparation Steps

Stage Reagents/Conditions Product Yield (%) Reference
Acylation of diethyl malonate Benzoyl halide (trifluoromethyl substituted), Mg ethylate Acylmalonic ester -
Cyclization Heat acylmalonic ester in DMF or DMSO (80-180 °C) 4-Hydroxyquinoline-3-carboxylic acid ethyl ester -
Condensation & Cyclization 3-(Trifluoromethyl)aniline + diethyl ethoxymethylene malonate, heat 125-255 °C Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 93
Esterification Reflux with ethanol + HCl gas Ethyl ester final product -
Hydrolysis (optional) NaOH solution reflux, acidify to pH 4 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid 92

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to biological receptors, increasing its efficacy. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications References
This compound -CF₃ (5,7), -OH (4), ethyl ester (3) C₁₄H₉F₆NO₃ 353.22 Trifluoromethyl, hydroxyl, ester Anti-inflammatory, antibacterial agents, fluorinated building blocks
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate -CF₃ (7), -OH (4), ethyl ester (3) C₁₃H₁₀F₃NO₃ 285.22 Trifluoromethyl, hydroxyl, ester Intermediate for fluorinated APIs; structure-activity studies
Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate -Cl (5,7), -OH (4), ethyl ester (3) C₁₂H₉Cl₂NO₃ 286.11 Chloro, hydroxyl, ester Mass spectrometry standards, antibacterial research
Ethyl 4-chloro-7-trifluoromethylquinoline-3-carboxylate -Cl (4), -CF₃ (7), ethyl ester (3) C₁₃H₉ClF₃NO₂ 303.66 Chloro, trifluoromethyl, ester Drug discovery, dye synthesis, solar cell materials
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate -F (6,7,8), -O (4), ethyl ester (3), ethyl (1) C₁₄H₁₂F₃NO₃ 299.25 Fluoro, oxo, dihydroquinoline Antibacterial quinolone analogs
Ethyl 5,7-dimethyl-4-hydroxyquinoline-3-carboxylate -CH₃ (5,7), -OH (4), ethyl ester (3) C₁₄H₁₅NO₃ 245.27 Methyl, hydroxyl, ester Structural studies, low-potency bioactive screening

Impact of Substituents on Physicochemical Properties

Trifluoromethyl (-CF₃) vs. Chloro (-Cl) Groups: The dual -CF₃ groups in the target compound increase electron-withdrawing effects, enhancing lipophilicity (logP ~3.5 estimated) and resistance to oxidative metabolism compared to chloro derivatives (e.g., C₁₂H₉Cl₂NO₃, logP ~2.8) . Chloro-substituted analogs (e.g., Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate) exhibit reduced metabolic stability but retain antibacterial activity, as seen in mass spectral studies .

Hydroxyl (-OH) vs. Oxo (=O) Groups: The 4-hydroxy group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMSO) compared to oxo derivatives like Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which has lower aqueous solubility .

Ethyl Ester vs. Free Carboxylic Acid: The ethyl ester moiety enhances cell membrane permeability compared to free carboxylic acids (e.g., 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid), which are more polar and less bioavailable .

Biological Activity

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS No. 93514-83-1) is a synthetic organic compound notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

  • Molecular Formula : C14H9F6NO3
  • Molecular Weight : 353.22 g/mol
  • Structure : The compound features two trifluoromethyl groups attached to a quinoline backbone, enhancing its electronic properties and stability compared to other quinoline derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties, potentially useful for protecting crops from microbial infections in agricultural applications.
  • Antitumor Potential : Similar compounds have been investigated for their antitumor activities. For instance, derivatives with similar structures have demonstrated inhibition against various cancer cell lines, including HeLa and HCT-116, with IC50 values indicating significant potency .
  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, certain analogs exhibit selective inhibition of CDK1 and CDK2, which are critical in cell cycle regulation .

Antitumor Activity

A study highlighted the efficacy of quinoline derivatives in inhibiting tumor growth in preclinical models. One derivative exhibited an IC50 value of 0.55 µM against HCT-116 colon carcinoma cells, suggesting a strong potential for further development as an anticancer agent .

Kinase Inhibition Profile

The compound's structural features contribute to its selectivity for certain kinases. For example:

  • CDK1/cycB : IC50 = 6 nM
  • CDK2/cycE : IC50 = 9 nM

These findings underscore the compound's potential as a scaffold for developing selective kinase inhibitors .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
4-HydroxyquinolineC9H7NOLacks trifluoromethyl groups; simpler structure
5-FluoroquinoloneC9H6F2N2O2Contains fluorine but lacks trifluoromethyl groups
7-Trifluoromethyl-4-hydroxyquinolineC10H6F3NOSimilar hydroxyquinoline structure with one trifluoromethyl group

The distinct dual trifluoromethyl substitution in this compound significantly alters its electronic properties compared to these related compounds, enhancing its biological activity and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization in high-boiling solvents (e.g., diphenyl ether at 200–220°C for 15–30 minutes). Hydrolysis of intermediates (e.g., ethyl esters) using NaOH in methanol/water (10% w/v, reflux for 4–6 hours) yields carboxylic acid derivatives, which can be re-esterified .
  • Key Parameters : Temperature control during cyclization is critical to avoid decomposition. Yields are typically 60–86% depending on trifluoromethyl substitution and purification methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., trifluoromethyl groups at C5/C7, ester carbonyl at ~165–170 ppm).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients (70:30 to 95:5) resolve impurities; retention times correlate with logP values influenced by trifluoromethyl groups .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding motifs (e.g., dimerization via O–H⋯O interactions in carboxylic acid analogs) .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodology : The ethyl ester derivative exhibits limited aqueous solubility (<0.1 mg/mL) due to hydrophobic trifluoromethyl groups. For biological assays, dissolve in DMSO (10–50 mM stock), then dilute in buffered solutions (PBS, pH 7.4) with <1% DMSO to avoid solvent interference. For synthetic steps, use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform) .

Advanced Research Questions

Q. How can conflicting data on reaction yields and purity be resolved during scale-up synthesis?

  • Methodology :

  • Controlled Experiments : Replicate small-scale reactions (1–5 mmol) under identical conditions (temperature, solvent purity) to isolate variables.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete trifluoromethylation or ester hydrolysis). Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and monitor reaction progress via TLC .
  • Case Study : Inconsistent yields (60–99%) reported for diphenyl ether-mediated cyclization may arise from trace moisture; rigorous drying of reagents/solvents (molecular sieves) improves reproducibility .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Methodology :

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C; store at 2–8°C in amber vials under inert gas (N2_2).
  • Hydrolytic Sensitivity : The ester group hydrolyzes in basic conditions (pH >9). Use anhydrous solvents for long-term storage and avoid aqueous workups unless intentional .

Q. How does the compound interact with biological targets, and what modifications enhance its pharmacological profile?

  • Methodology :

  • Molecular Docking : Quinoline scaffolds bind to DNA gyrase (antibacterial targets) or kinase ATP pockets. Trifluoromethyl groups enhance lipophilicity and target affinity .
  • SAR Studies : Replace the ethyl ester with amides (e.g., piperazinyl) to improve solubility. Introduce halogen substituents (Cl, F) at C8 to modulate antibacterial activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Reactant of Route 2
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester

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